4,4-Difluoroglutamine is classified as an α-amino acid and is part of the broader category of fluorinated amino acids. These compounds are often synthesized for research purposes, particularly in studies related to cancer metabolism and drug development. Its structural modifications allow for the exploration of new therapeutic avenues, particularly in targeting glutamine-dependent tumors .
The synthesis of 4,4-difluoroglutamine can be achieved through several methods:
These methods highlight the versatility and efficiency in synthesizing this compound while maintaining high optical purity.
The molecular formula of 4,4-difluoroglutamine is C5H6F2N2O2. The structure features a central carbon skeleton typical of amino acids with two fluorine atoms attached to the fourth carbon atom (the α-carbon), which significantly alters its physicochemical properties compared to non-fluorinated analogs.
The presence of fluorine enhances the stability and reactivity of the compound in biochemical pathways.
4,4-Difluoroglutamine participates in various chemical reactions due to its functional groups:
The mechanism by which 4,4-difluoroglutamine exerts its effects primarily involves its role in metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can influence pathways related to cell proliferation and survival, particularly in cancer cells that exhibit high glutamine dependency.
These properties make 4,4-difluoroglutamine an attractive candidate for various scientific applications.
4,4-Difluoroglutamine serves as a mechanistic probe for enzymes recognizing glutamine’s γ-carboxamide. In studies with γ-glutamyl hydrolase (GH), which hydrolyzes γ-glutamyl linkages in folate polyglutamates, 4,4-DFGL exhibited significantly reduced turnover kinetics. When incorporated into the fluorogenic substrate N-[4-(7-hydroxy-2-coumarinyl)acetyl]-γ-glutamyl-4,4-difluoroglutamine, the hydrolysis rate was 5-fold slower compared to the native glutamine analog [3]. This attenuation arises from:
Similarly, glutamine synthetase (GS) activity was impaired when assayed with 4,4-DFGL. In Halobacillus halophilus, chloride-dependent GS showed 90% reduced activity with 4,4-DFGL versus glutamine, attributed to disrupted coordination with Mg²⁺ in the ATP-binding pocket [5].
Table 2: Enzymatic Kinetics of 4,4-DFGL vs. Glutamine
Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
γ-Glutamyl Hydrolase | Glutamine | 0.15 ± 0.02 | 12.3 ± 0.8 | 82,000 |
γ-Glutamyl Hydrolase | 4,4-DFGL | 1.2 ± 0.1 | 2.1 ± 0.3 | 1,750 |
Glutamine Synthetase | Glutamine | 0.8 ± 0.1 | 8.5 ± 0.6 | 10,625 |
Glutamine Synthetase | 4,4-DFGL | 5.6 ± 0.4 | 0.4 ± 0.05 | 71 |
The fluorinated analog engages selectively with glutamine transporters, demonstrating transporter-specific recognition:
Table 3: Transporter Specificity of 4,4-DFGL
Transporter | Alias | 4,4-DFGL Affinity | Mechanistic Basis |
---|---|---|---|
ASCT2 | SLC1A5 | High (IC₅₀ = 40 μM) | H-bonding with Asn163/Asn212; Na⁺-cotransport |
SNAT6 | SLC38A6 | Negligible (Kₜ > 2 mM) | Steric exclusion from caveolin-binding pocket |
SNAT3/5 | SLC38A3/5 | Low | Disrupted coordination with His⁺ in binding site |
LAT1 | SLC7A5 | None | Specific for large neutral amino acids (e.g., leucine) |
The 4,4-difluoro motif confers resistance to hydrolytic and redox metabolism:
The combined metabolic stability and transporter-mediated trapping underpin 4,4-DFGL’s utility as a molecular probe for glutamine-addicted cancers.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7